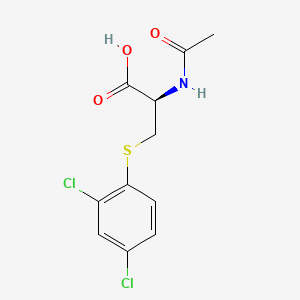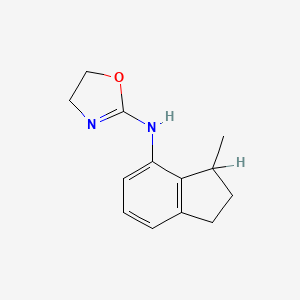
2-(3-Methyl-4-indanylamino)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-4-indanylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound features a 3-methyl-4-indanylamino group attached to the oxazoline ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-indanylamino)-2-oxazoline typically involves the following steps:
Formation of the Indanylamine Intermediate: The starting material, 3-methylindane, undergoes nitration to form 3-methyl-4-nitroindane. This intermediate is then reduced to yield 3-methyl-4-indanylamine.
Cyclization to Form Oxazoline: The 3-methyl-4-indanylamine is reacted with an appropriate carboxylic acid derivative, such as an acyl chloride or ester, under basic conditions to form the oxazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-4-indanylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazoles or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted oxazoline derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methyl-4-indanylamino)-2-oxazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-4-indanylamino)-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methyl-4-indanylamino)-2-thiazoline: Similar structure but contains a sulfur atom instead of oxygen.
2-(3-Methyl-4-indanylamino)-2-imidazoline: Contains an additional nitrogen atom in the ring.
2-(3-Methyl-4-indanylamino)-2-pyrazoline: Features a five-membered ring with two nitrogen atoms.
Uniqueness
2-(3-Methyl-4-indanylamino)-2-oxazoline is unique due to the presence of both nitrogen and oxygen atoms in the oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
101932-37-0 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-(3-methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-9-5-6-10-3-2-4-11(12(9)10)15-13-14-7-8-16-13/h2-4,9H,5-8H2,1H3,(H,14,15) |
Clave InChI |
PFPPRZQLMZXVNI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C(=CC=C2)NC3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



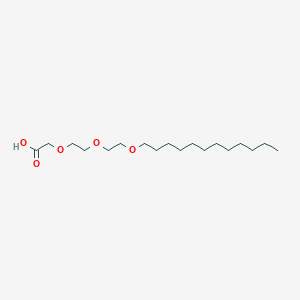
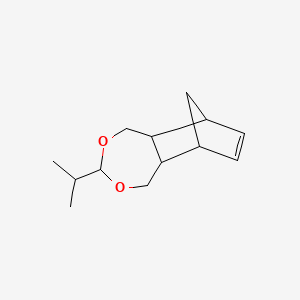
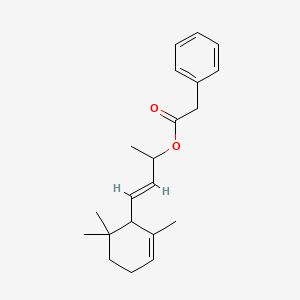

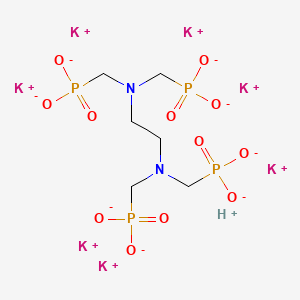
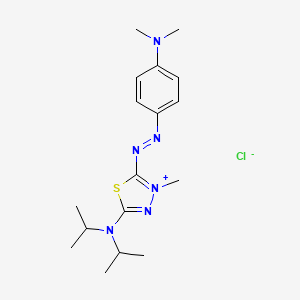
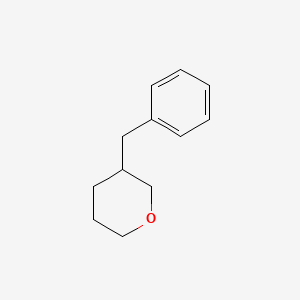


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

